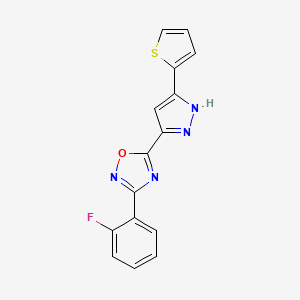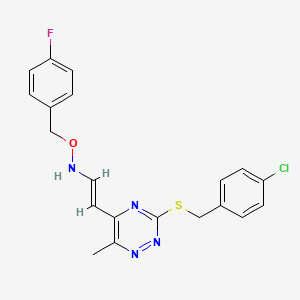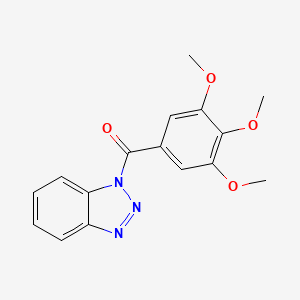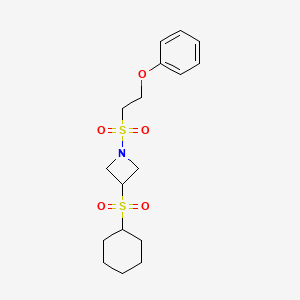
3-(环己基磺酰基)-1-((2-苯氧乙基)磺酰基)氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Cyclohexanesulfonyl Chloride: Cyclohexane is reacted with chlorosulfonic acid to form cyclohexanesulfonyl chloride.
Formation of 2-Phenoxyethanesulfonyl Chloride: 2-Phenoxyethanol is reacted with chlorosulfonic acid to form 2-phenoxyethanesulfonyl chloride.
Azetidine Formation: The azetidine ring is formed by reacting an appropriate amine with a suitable electrophile under controlled conditions.
Final Coupling: The cyclohexanesulfonyl and 2-phenoxyethanesulfonyl groups are introduced to the azetidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
化学反应分析
Types of Reactions
3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl groups or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.
作用机制
The mechanism of action of 3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)pyrrolidine: A similar compound with a five-membered ring instead of a four-membered azetidine ring.
3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)piperidine: A six-membered ring analog.
3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)morpholine: Contains an oxygen atom in the ring structure.
Uniqueness
3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties such as ring strain and reactivity. This uniqueness can be leveraged in designing molecules with specific biological or chemical activities.
属性
IUPAC Name |
3-cyclohexylsulfonyl-1-(2-phenoxyethylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S2/c19-24(20,12-11-23-15-7-3-1-4-8-15)18-13-17(14-18)25(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCWMLTYCPJAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
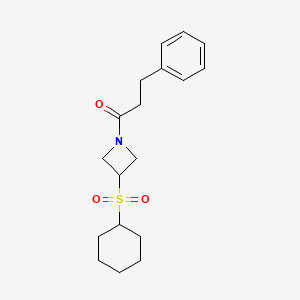
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
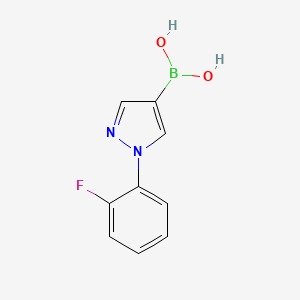
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2522690.png)
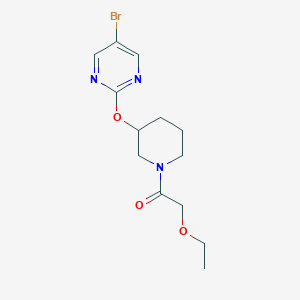
![4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2522693.png)
![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)
![ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride](/img/structure/B2522697.png)
![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)
![ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2522700.png)
